molecular formula C9H14N2O2 B12098946 N,N-Diethyl-5-methylisoxazole-3-carboxamide

N,N-Diethyl-5-methylisoxazole-3-carboxamide

Cat. No.: B12098946
M. Wt: 182.22 g/mol
InChI Key: KIVNRHHAGCLZFX-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-methylisoxazole-3-carboxamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-methylisoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid with diethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxamide bond. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoxazole derivatives .

Scientific Research Applications

N,N-Diethyl-5-methylisoxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-5-methylisoxazole-3-carboxamide is unique due to the presence of both the diethylamino group and the methyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N,N-diethyl-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C9H14N2O2/c1-4-11(5-2)9(12)8-6-7(3)13-10-8/h6H,4-5H2,1-3H3

InChI Key

KIVNRHHAGCLZFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NOC(=C1)C

Origin of Product

United States

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